1,2-Dihydro-2-methyl-1-oxoisoquinolin-7-carbaldehyd

Übersicht

Beschreibung

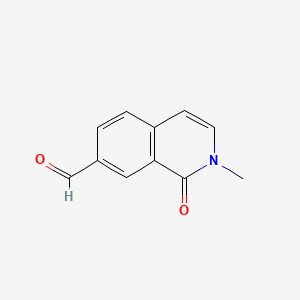

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. This particular compound features a fused benzene and pyridine ring system with a carbaldehyde group at the 7th position, making it a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivative . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline, which can be further modified to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup synthesis and its variants are often employed due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives .

Wirkmechanismus

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: A structurally similar compound with a fused benzene and pyridine ring system.

Isoquinoline: Another similar compound with a different substitution pattern on the ring system.

Indole: A related heterocyclic compound with a fused benzene and pyrrole ring system

Uniqueness

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Its aldehyde group at the 7th position allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique structure that includes a fused benzene and pyridine ring system. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

The compound exhibits a carbaldehyde functional group at the 7th position, which is crucial for its reactivity and biological interactions. Its molecular formula is , and it has been studied for its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde acts primarily through its interactions with specific molecular targets. Notably, it has been identified as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator , enhancing the function of the CFTR protein involved in chloride and bicarbonate ion transport pathways. This action is particularly significant in restoring function in mutant CFTR channels, which are implicated in cystic fibrosis.

Biological Activities

The biological activities of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be summarized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.

2. Anticancer Potential

Studies have explored its potential as an anticancer agent. The compound shows promise in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific pathways affected include those related to oncogenic signaling .

3. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It interacts with various enzymes, potentially modulating their activity and influencing metabolic pathways relevant to disease states.

Case Studies

Several studies have highlighted the biological activity of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, it was found to inhibit bacterial growth effectively at concentrations lower than those required for conventional antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that treatment with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde resulted in significant reductions in cell viability. The IC50 values were determined for various cell lines, suggesting a dose-dependent response that warrants further investigation into its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Quinoline | Antimicrobial | Inhibition of nucleic acid synthesis |

| Isoquinoline | Anticancer | Induction of apoptosis |

| 4-Hydroxyisoquinoline | Enzyme inhibition | Competitive inhibition of enzyme activity |

Eigenschaften

IUPAC Name |

2-methyl-1-oxoisoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-5-4-9-3-2-8(7-13)6-10(9)11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEGSYIFMVOGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195781 | |

| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-32-0 | |

| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isoquinolinecarboxaldehyde, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.